Dec-4-enedioic acid

Inherited Metabolic Disease Biomarker MCADD Diagnosis

Sourcing a reliable, isomerically pure cis-4-Decenedioic acid standard is a critical bottleneck for clinical labs performing MCADD newborn screening. Contamination with trans-isomers or other unsaturated dicarboxylic acids leads to inaccurate calibration and potential false results. Our product directly resolves this challenge: - Serves as a primary calibration standard for MS/MS and GC-MS methods, delivering the diagnostic sensitivity and specificity of 1.0 required at the 787.7 µmol/mmol creatinine threshold. - Provides guaranteed cis-isomeric purity to ensure accurate differentiation from trans-4-decenedioic acid and cis-5-decenedioic acid during chromatographic analysis. - Supplied with comprehensive certificates of analysis, enabling immediate method validation for clinical metabolomics and linoleic acid ω-oxidation research.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 72879-22-2
Cat. No. B1240862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDec-4-enedioic acid
CAS72879-22-2
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC=CCCC(=O)O
InChIInChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1-
InChIKeyCXGDCGIPEJKSCK-IWQZZHSRSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dec-4-enedioic Acid for Biomedical Research & Diagnostics


Dec-4-enedioic acid (cis-4-Decenedioic acid) is a medium-chain, monounsaturated dicarboxylic fatty acid (C10H16O4, MW 200.23 g/mol) belonging to the class of organic compounds known as medium-chain fatty acids [1]. It is endogenously produced via ω‑oxidation of fatty acids and accumulates in biofluids when mitochondrial β‑oxidation is impaired. The compound exists in cis‑ and trans‑isomeric forms, with the cis‑isomer being the biologically relevant species detected in human urine [2].

·
MCADD biomarker research & metabolomics standard
·
Isomer-specific analytical reference (cis-4-decenedioic acid)
·
Linoleic acid β-oxidation pathway studies

Why Dec-4-enedioic Acid Cannot Be Replaced by Generic Analogs


Dec-4-enedioic acid possesses a double bond at the C4–C5 position that is resistant to further β‑oxidation, causing it to accumulate uniquely in medium‑chain acyl‑CoA dehydrogenase deficiency (MCADD) [1]. In contrast, saturated dicarboxylic acids such as decanedioic (sebacic) acid are readily metabolized and do not show this condition‑specific elevation. Likewise, positional isomers (e.g., cis‑5‑decenedioic acid) and geometric isomers (trans‑4‑decenedioic acid) exhibit distinct metabolic fates and cannot substitute for cis‑4‑decenedioic acid as a selective MCADD biomarker or as a research standard [2][3].

Saturated analogs (e.g., sebacic acid) lack the C4–C5 double bond that resists β-oxidation, precluding the condition-specific accumulation signal observed with cis-4-decenedioic acid.

Positional isomers (cis-3-, cis-5-decenedioic) originate from different fatty acid precursors and exhibit distinct metabolic fates; their excretion patterns may not reflect MCADD pathway blockade.

The trans-4 geometric isomer shows different chromatographic retention and metabolic handling, making it unsuitable for isomer-specific assay calibration without independent verification.

Quantitative Comparator Evidence for Selection


Urinary Elevation Compared to Unsaturated Dicarboxylic Acid Isomers

In a head‑to‑head quantitative urinary organic acid analysis of three MCAD‑deficient patients, cis‑4‑decenedioic acid was the most significantly elevated unsaturated dicarboxylic acid when compared to fasting control children and patients with non‑MCADD dicarboxylic aciduria [1]. While other unsaturated species such as cis‑3‑octenedioic and cis‑5‑decenedioic acids were slightly decreased, cis‑4‑decenedioic acid showed a disproportionate increase, confirming its unique diagnostic utility.

Urinary Excretion vs Isomers
Head‑to‑head comparison
cis‑4‑Decenedioic acid: most prominent increase in MCADD patients
cis‑3‑octenedioic & cis‑5‑decenedioic acids: slight decrease or modest elevation
Supports MCADD‑selective biomarker context
Dual‑capillary GC‑MS, n=3 MCADD patients vs. controls
Inherited Metabolic Disease Biomarker MCADD Diagnosis

Diagnostic Sensitivity and Specificity for MCADD

According to curated biomarker meta‑data, urinary cis‑4‑decenedioic acid achieves perfect diagnostic sensitivity (1.0) and specificity (1.0) for medium‑chain acyl‑CoA dehydrogenase deficiency (MCADD) with an area under the ROC curve (AUC) of 1.0, based on a threshold of 787.7 µmol/mmol creatinine in children aged 2–17 years [1]. This performance is integrated into a multi‑marker logistic regression model, further underscoring its unique contribution to the diagnostic panel.

MCADD Discrimination Accuracy
Data to verify
AUC = 1.0 (reported), Sensitivity = 1.0, Specificity = 1.0
Reported assay discrimination context in curated dataset
MarkerDB meta‑analysis at 787.7 µmol/mmol creatinine in children; independent replication needed
Clinical Chemistry Newborn Screening Diagnostic Accuracy

Metabolic Route Selectivity vs. Positional Isomers

Metabolic tracing studies demonstrate that cis‑4‑decenedioic acid originates exclusively from linoleic acid, whereas cis‑5‑decenedioic acid derives from oleic acid [1]. The double bond at position 4 renders the molecule resistant to β‑oxidation, explaining its specific accumulation in MCADD. Positional isomers such as cis‑3‑decenedioic and cis‑5‑decenedioic acids arise from different precursors and exhibit distinct excretion patterns.

Metabolic Precursor Origin
Cross‑study comparable
cis‑4: Linoleic acid (ω‑6)
cis‑5: Oleic acid (ω‑9)
Enables pathway‑specific tracer selection
Rat liver homogenate & human urinary GC‑MS confirmation
Metabolomics Fatty Acid β-Oxidation Inborn Errors of Metabolism

Physicochemical Differentiation: LogP and Solubility vs. Saturated Analog

Predicted physicochemical properties differentiate cis‑4‑decenedioic acid from its fully saturated analog. The unsaturated compound has a predicted logP of 2.08 (ALOGPS) and water solubility of 0.79 g/L, whereas decanedioic acid (sebacic acid, C10H18O4) has logP approximately 1.1 and solubility ~1.0 g/L based on different databases [1][2]. These differences impact solid‑phase extraction recovery and chromatographic retention, necessitating matrix‑matched calibration standards.

logP & Solubility vs Saturated Analog
Class‑level inference
logP 2.08 (ALOGPS) vs ~1.1; solubility 0.79 g/L vs ~1.0 g/L
May influence SPE recovery & LC retention
In silico prediction; experimental validation lacking
QSPR Sample Preparation Analytical Reference Material

Procurement-Driven Application Scenarios


Calibration Standard for Newborn Screening of MCADD

Dec‑4‑enedioic acid (cis‑4‑decenedioic acid) serves as a primary calibration standard for tandem mass spectrometry (MS/MS) or GC‑MS methods quantifying urinary organic acids in newborn screening programs for MCADD. Its diagnostic sensitivity and specificity of 1.0, established at a threshold of 787.7 µmol/mmol creatinine, require pure reference material to generate accurate calibration curves and quality control samples [1].

Internal Standard for Linoleic Acid Oxidation Studies

Researchers investigating the ω‑oxidation pathway of linoleic acid use cis‑4‑decenedioic acid as an authentic metabolite standard to identify and quantify c4DC10 in cell‑culture or in vivo models. Because cis‑4‑decenedioic acid is uniquely derived from linoleic acid, its accurate measurement tracks metabolic flux through this specific pathway, distinguishable from oleic‑acid‑derived cis‑5‑decenedioic acid [2].

Reference for Isomer-Specific Method Validation

Clinical metabolomics laboratories require cis‑4‑decenedioic acid as a reference compound for method validation of GC‑MS or LC‑MS/MS platforms capable of separating unsaturated dicarboxylic acid positional and geometric isomers. The confirmation of peak identity and retention time for cis‑4‑decenedioic acid ensures that assays correctly discriminate it from co‑eluting isomers such as trans‑4‑decenedioic acid and cis‑5‑decenedioic acid [2].

Application
Selection Property
Validation Focus
MCADD biomarker assay calibration
Authenticated cis‑4‑decenedioic acid reference material
Calibration curve linearity & recovery in urine research matrix
Linoleic acid β‑oxidation pathway tracing
Pathway‑specific metabolite identity confirmation
Metabolic flux differentiation from oleic acid‑derived isomers
Unsaturated dioic acid isomer resolution
Retention time & peak identity verification
Chromatographic separation from trans‑4‑ & cis‑5‑isomers
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